



Application Notes and Protocols for DNA2 Inhibitor C5

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Compound of Interest		
Compound Name:	DNA2 inhibitor C5	
Cat. No.:	B1670840	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of C5, a selective small molecule inhibitor of DNA2 (DNA Replication Helicase/Nuclease 2). The following protocols and data are intended to guide researchers in utilizing C5 to study DNA repair pathways and to explore its potential as a cancer therapeutic.

Mechanism of Action

C5 is a potent and specific inhibitor of DNA2, a key enzyme involved in DNA replication and repair.[1][2] It acts as a competitive inhibitor, binding to the helicase domain of DNA2 and subsequently inhibiting its nuclease, ATPase, and helicase activities.[1][3] This inhibition disrupts critical cellular processes, including:

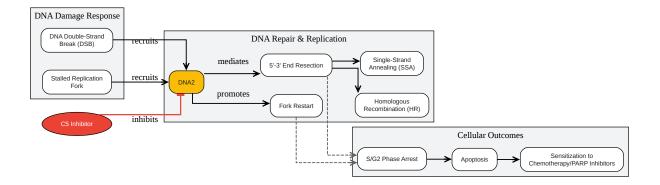
- DNA End Resection: C5 inhibits the 5'-3' resection of DNA double-strand breaks (DSBs), a crucial step in homologous recombination (HR) and single-strand annealing (SSA) repair pathways.[3][4]
- Stalled Replication Fork Restart: The inhibitor prevents the restart of stalled DNA replication forks, leading to an accumulation of DNA damage.[3][4][5]
- Replication Fork Protection: C5 can suppress the over-resection of nascent DNA in cells with defective replication fork protection mechanisms.[3][4][5]



By disrupting these pathways, C5 can induce cell cycle arrest, typically in the S-phase or late S/G2 phase, and sensitize cancer cells to DNA-damaging agents and PARP inhibitors.[6][7]

Signaling Pathway and Experimental Workflow

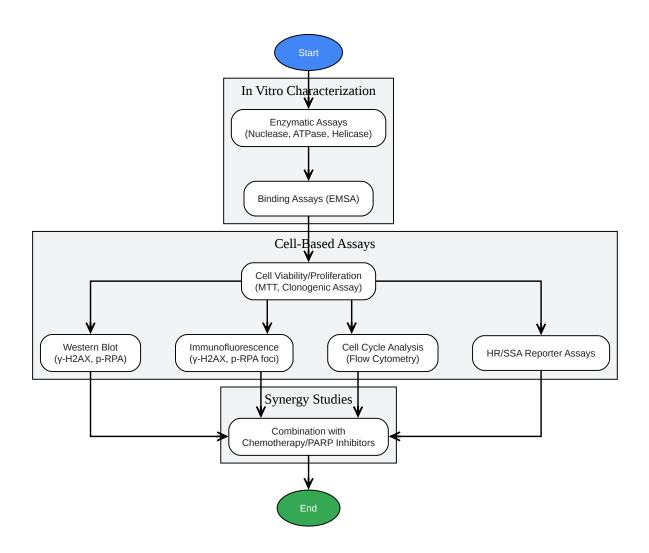
The following diagrams illustrate the signaling pathway affected by **DNA2 inhibitor C5** and a general experimental workflow for its characterization.



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Caption: Signaling pathway of **DNA2 inhibitor C5**.





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Caption: Experimental workflow for C5 inhibitor.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of C5 across various cell lines and its synergistic effects with other agents.



Table 1: IC50 Values of **DNA2 Inhibitor C5** in Human Cancer Cell Lines[3][8]

Cell Line	Cancer Type	IC50 (μM)	
A549	Lung Cancer	~25	
H1299	Lung Cancer	~30	
H460	Lung Cancer	~20	
H23	Lung Cancer	~15	
MCF7	Breast Cancer	~10	
MDA-MB-231	Breast Cancer	~20	
T47D	Breast Cancer	~15	
BT549	Breast Cancer	~25	
HCT116	Colorectal Cancer	~30	
HT29	Colorectal Cancer	~40	
SW480	Colorectal Cancer	~35	
RKO	Colorectal Cancer	~25	
U2OS	Osteosarcoma	~20	
HeLa	Cervical Cancer	~30	
293T	Embryonic Kidney	~70	
RPE-1	Retinal Pigment Epithelium	nent Epithelium >80	
MRC5	Fetal Lung Fibroblast	>80	
WI38	Fetal Lung Fibroblast	>80	

Note: IC50 values were determined after 7 days of incubation with C5. Values are averages from two independent assays.

Table 2: Enzymatic and Cellular IC50 of C5



Assay Type	Target/Cell Line	IC50 (μM)
Enzymatic Assay	DNA2 Nuclease	20[1][2][3]
DNA Binding Assay (EMSA)	DNA2 Substrate Binding	30[3]
Cell Proliferation Assay	Panel of 18 Cancer Cell Lines	7 - 70[3][8]

Table 3: Synergistic Effects of C5 with Other Agents

Cell Line	Combination Agent	Effect	Combination Index (CI)
MCF7	Camptothecin (CPT)	Synergistic cell killing	Not specified
MCF7	PARP Inhibitor (MK4827)	Strong synergistic inhibition of cell survival	0.13[7]

Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of C5 on cancer cell lines and to calculate IC50 values.[9]

Materials:

- **DNA2 inhibitor C5** (dissolved in DMSO)
- · Cancer cell line of interest
- · 96-well plates
- Complete culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO



Procedure:

- Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of C5 in complete culture medium. The final concentration of DMSO should be less than 0.1%.
- Remove the overnight culture medium and add 100 μ L of the C5-containing medium to each well. Include a vehicle control (DMSO only).
- Incubate the plate for 72 hours to 7 days at 37°C in a humidified incubator with 5% CO2.[3]
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 490 nm or 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot a doseresponse curve to determine the IC50 value using appropriate software (e.g., CompuSyn).[3]
 [8]

Western Blot Analysis

This protocol is used to detect changes in protein expression levels, such as markers of DNA damage (y-H2AX) and replication stress (phosphorylated RPA), upon treatment with C5.[3]

Materials:

- Cells treated with C5
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)



- Laemmli sample buffer
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-y-H2AX, anti-p-RPA, anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Treat cells with the desired concentrations of C5 for the specified time (e.g., 24 hours).[3]
- Lyse the cells in ice-cold lysis buffer.
- Determine the protein concentration of the lysates.
- Denature the protein samples by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.



Immunofluorescence Staining

This protocol allows for the visualization of protein localization and the formation of nuclear foci, such as y-H2AX and p-RPA foci, which are indicative of DNA damage and replication stress.[3]

Materials:

- Cells grown on coverslips or chamber slides
- C5 inhibitor
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- Blocking solution (e.g., 5% BSA in PBS)
- Primary antibodies (e.g., anti-y-H2AX, anti-p-RPA)
- · Fluorophore-conjugated secondary antibodies
- DAPI (for nuclear counterstaining)
- · Mounting medium

Procedure:

- Seed cells on coverslips and treat with C5 for the desired time (e.g., 24 hours).[3]
- Fix the cells with 4% PFA for 15 minutes at room temperature.
- Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
- Block non-specific antibody binding with blocking solution for 1 hour.
- Incubate with primary antibodies diluted in blocking solution for 1.5 hours at room temperature or overnight at 4°C.[3]



- Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
- Wash with PBS and counterstain the nuclei with DAPI.
- Mount the coverslips onto microscope slides using mounting medium.
- Visualize the cells using a fluorescence microscope.

Homologous Recombination (HR) and Single-Strand Annealing (SSA) Reporter Assays

These assays are used to quantify the efficiency of HR and SSA repair pathways in the presence of C5.[3]

Materials:

- U2OS cells stably expressing DR-GFP (for HR) or SA-GFP (for SSA) reporter constructs
- · I-Scel expression vector
- C5 inhibitor
- · Transfection reagent
- Flow cytometer

Procedure:

- Transfect the reporter cells with the I-Scel expression vector to induce a site-specific DSB.
- Immediately after transfection, treat the cells with various concentrations of C5.
- Incubate the cells for 48-72 hours to allow for repair and GFP expression.[3]
- Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.



 The reduction in the percentage of GFP-positive cells in C5-treated samples compared to the control indicates inhibition of the respective repair pathway.

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